molecular formula C20H16ClF2N5O5S B607611 GCN2iB acetate CAS No. 2183470-13-3

GCN2iB acetate

Cat. No. B607611
M. Wt: 511.8848
InChI Key: QNHLMBSUYPVOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GCN2iB is a GCN2 inhibitor. GCN2iB may be useful for the treatment of cancer. The inhibition of GCN2 sensitizes cancer cells with low basal-level expression of asparagine synthetase (ASNS) to the antileukemic agent L-asparaginase (ASNase) in vitro and in vivo.

Scientific Research Applications

  • Epigenetic and Chromatin Modification Roles : GCN2iB acetate, linked to the GCN5 protein, plays a crucial role in epigenetic landscape and chromatin modification. It impacts gene regulation, cellular proliferation, metabolism, and inflammation. Its imbalance is associated with various disorders like cancer, metabolic, autoimmune, and neurological disorders, making it significant for therapeutic research (Haque et al., 2021).

  • Impact on Cardiovascular Health : Research has shown that inhibition of GCN2, achievable through GCN2iB, can alleviate cardiomyopathy in type 2 diabetic mice. This suggests its potential as a novel drug candidate for diabetic cardiomyopathy therapy, highlighting its significance in cardiovascular disease management (Yuan et al., 2022).

  • Role in Infectious Disease : GCN2iB has been found to downregulate ACE2 protein expression, the primary receptor for SARS-CoV-2, in human colonic epithelial cells. This indicates that GCN2iB could influence the susceptibility to intestinal SARS-CoV-2 infection, making it relevant in the context of infectious diseases (Hu et al., 2021).

  • Significance in Osteogenic Differentiation : GCN5, associated with GCN2iB, is vital in osteogenic commitment of mesenchymal stem cells. It operates by inhibiting the NF‐κB signaling pathway. This could make GCN2iB relevant in regenerative medicine and the treatment of metabolic bone diseases such as osteoporosis (Zhang et al., 2016).

properties

CAS RN

2183470-13-3

Product Name

GCN2iB acetate

Molecular Formula

C20H16ClF2N5O5S

Molecular Weight

511.8848

IUPAC Name

N-(3-((2-aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-methoxypyridine-3-sulfonamide acetic acid

InChI

InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4)

InChI Key

QNHLMBSUYPVOLX-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GCN2iB;  GCN2iB acetate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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